molecular formula C9H12ClNO3 B15274383 (2S)-3-amino-2-phenoxypropanoic acid hydrochloride

(2S)-3-amino-2-phenoxypropanoic acid hydrochloride

Katalognummer: B15274383
Molekulargewicht: 217.65 g/mol
InChI-Schlüssel: VZBNQIDGUHNFNG-QRPNPIFTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-3-amino-2-phenoxypropanoic acid hydrochloride is a chiral amino acid derivative. It is characterized by the presence of an amino group, a phenoxy group, and a carboxylic acid group. The hydrochloride form indicates that it is in its salt form, which enhances its solubility in water.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-amino-2-phenoxypropanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol and an amino acid derivative.

    Reaction Conditions: The reaction conditions often involve the use of protecting groups to ensure selective reactions. Common reagents include bases like sodium hydroxide and acids like hydrochloric acid.

    Industrial Production Methods: Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-3-amino-2-phenoxypropanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and phenoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(2S)-3-amino-2-phenoxypropanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of (2S)-3-amino-2-phenoxypropanoic acid hydrochloride involves its interaction with specific molecular targets. The amino and phenoxy groups play a crucial role in binding to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-3-amino-2-phenylpropanoic acid: Similar structure but lacks the phenoxy group.

    (2S)-3-amino-2-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyl group instead of a phenoxy group.

Uniqueness

(2S)-3-amino-2-phenoxypropanoic acid hydrochloride is unique due to the presence of both amino and phenoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C9H12ClNO3

Molekulargewicht

217.65 g/mol

IUPAC-Name

(2S)-3-amino-2-phenoxypropanoic acid;hydrochloride

InChI

InChI=1S/C9H11NO3.ClH/c10-6-8(9(11)12)13-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1

InChI-Schlüssel

VZBNQIDGUHNFNG-QRPNPIFTSA-N

Isomerische SMILES

C1=CC=C(C=C1)O[C@@H](CN)C(=O)O.Cl

Kanonische SMILES

C1=CC=C(C=C1)OC(CN)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.